Ethyl (2-methylbenzyl)glycinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-[(2-methylphenyl)methylamino]acetate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-8-11-7-5-4-6-10(11)2/h4-7,13H,3,8-9H2,1-2H3 |
InChI Key |
NBMOEARDJVPAIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC=C1C |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Methylbenzyl Glycinate
Direct Esterification and Transesterification Approaches to Glycinate (B8599266) Esters
The synthesis of glycinate esters, fundamental precursors to N-substituted derivatives like Ethyl (2-methylbenzyl)glycinate, is commonly achieved through direct esterification or transesterification. Direct esterification of glycine (B1666218) with an alcohol, such as ethanol (B145695), is a well-established method. echemi.com This reaction is typically catalyzed by an acid, with anhydrous hydrogen chloride in ethanol being a conventional choice. echemi.comgoogle.comchemicalbook.com The process involves refluxing a mixture of glycine, ethanol, and an acid catalyst. semanticscholar.org Variations of this method utilize reagents like thionyl chloride or trimethylchlorosilane to generate anhydrous HCl in situ. echemi.comgoogle.com
Transesterification offers an alternative route to ethyl glycinate. This method involves the reaction of a different ester of glycine with ethanol in the presence of a catalyst. For instance, glycerol (B35011) transesterification with ethyl acetate (B1210297) has been studied, demonstrating the versatility of this approach. biofueljournal.combiofueljournal.com While not a direct synthesis of ethyl glycinate from glycine, it highlights a relevant ester exchange process. The choice of catalyst and reaction conditions, such as temperature and reactant ratios, significantly influences the reaction's efficiency and yield. biofueljournal.combiofueljournal.com
The subsequent step to obtain the target molecule involves the N-benzylation of the formed ethyl glycinate. This can be achieved by reacting ethyl glycinate with 2-methylbenzyl chloride.
Strecker Reaction-Based Syntheses and Related Amino Acid Ester Formation
The Strecker synthesis is a powerful method for producing amino acids and their derivatives. wikipedia.orgnews-medical.netmasterorganicchemistry.com The classical Strecker reaction involves the one-pot reaction of an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com For the synthesis of N-substituted amino acids like (2-methylbenzyl)glycine, a primary amine, in this case, 2-methylbenzylamine (B130908), is used instead of ammonia. wikipedia.orgnews-medical.net The aldehyde component would be formaldehyde. The resulting N-(2-methylbenzyl)-α-aminonitrile can then be hydrolyzed to the amino acid.
To obtain the final ethyl ester, the resulting N-(2-methylbenzyl)glycine would undergo esterification with ethanol in the presence of an acid catalyst, as described in the previous section. Alternatively, the α-aminonitrile intermediate could potentially be converted directly to the amino acid ester, although this is a less common variation of the Strecker pathway. The Strecker synthesis is notable for its simplicity and the ready availability of the starting materials. news-medical.net
Modern advancements have led to the development of asymmetric Strecker reactions, which allow for the stereoselective synthesis of chiral amino acids. wikipedia.orgacs.org These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. acs.org
Asymmetric Synthetic Routes to Enantiomerically Enriched Glycinate Esters
The development of asymmetric methods to produce enantiomerically pure α-amino acids and their esters is a major focus in organic synthesis due to their importance in the pharmaceutical industry. njit.edu
Chiral Auxiliary-Directed Benzylation and Alkylation Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired reaction, the auxiliary is removed and can often be recovered. wikipedia.org In the context of synthesizing enantiomerically enriched this compound, a chiral auxiliary can be attached to a glycine-derived substrate to control the stereochemistry of the N-benzylation or C-alkylation step.
Various chiral auxiliaries have been developed and utilized for the asymmetric synthesis of amino acids. wikipedia.orgsigmaaldrich.com These include derivatives of menthol, oxazolidinones, and camphorsultam. wikipedia.orgdocumentsdelivered.comusm.edu For instance, a chiral oxazolidinone can be acylated with a glycine equivalent, and the resulting enolate can then be alkylated with 2-methylbenzyl bromide. The chiral auxiliary shields one face of the enolate, leading to the preferential formation of one enantiomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched N-(2-methylbenzyl)glycine, which can then be esterified.
Catalytic Enantioselective Methods (e.g., Rhodium, Ruthenium, Organocatalysis)
Catalytic enantioselective methods offer a more atom-economical approach to asymmetric synthesis, as only a small amount of a chiral catalyst is needed to produce a large quantity of the desired enantiomer. acs.orgresearchgate.net Various transition metal catalysts, particularly those based on rhodium and ruthenium, have been successfully employed in the asymmetric synthesis of α-amino acid derivatives. acs.org These methods often involve the asymmetric hydrogenation of a prochiral enamide or the asymmetric alkylation of a glycine-derived imino ester. acs.org
For example, a key strategy involves the catalytic asymmetric alkylation of α-imino esters. acs.orgresearchgate.net In this approach, an imine is formed from ethyl glyoxylate (B1226380) and an amine, and this is then subjected to alkylation in the presence of a chiral catalyst. Another powerful method is the catalytic asymmetric addition to α-iminoesters. rsc.org
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral squaramides, for instance, have been used to catalyze the enantioselective allylation of α-chloro glycinates. nih.govacs.org This demonstrates the potential of organocatalysts to promote highly stereoselective transformations on glycine derivatives.
Enzymatic Resolution Techniques for Glycinate Derivatives
Enzymatic resolution is a widely used technique for the separation of enantiomers. nih.gov This method takes advantage of the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govacs.org For the preparation of enantiomerically pure this compound, a racemic mixture of the compound could be subjected to enzymatic hydrolysis.
Lipases and proteases are commonly used enzymes for the resolution of amino acid esters. nih.gov For example, the enzyme could selectively hydrolyze one enantiomer of racemic this compound to the corresponding carboxylic acid, leaving the other enantiomer of the ester untouched. The unreacted ester can then be separated from the hydrolyzed acid. The choice of enzyme, solvent, and reaction conditions is crucial for achieving high enantioselectivity and yield. njit.edu Novozyme 435® is one such enzyme that has been utilized for the kinetic resolution of chiral compounds. researchgate.net
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including amino acid derivatives, to minimize environmental impact. nih.govrsc.org This involves the use of renewable resources, the development of atom-economical reactions, the use of safer solvents, and the reduction of waste. rsc.org
In the context of this compound synthesis, several strategies can be employed to enhance sustainability. The use of biocatalysis, as described in the enzymatic resolution section, is a key green approach as enzymes operate under mild conditions and are biodegradable. njit.edu The development of catalytic methods, both with transition metals and organocatalysts, is also a green strategy as it reduces the need for stoichiometric reagents. acs.orgresearchgate.net
The choice of solvent is another critical factor. The replacement of hazardous solvents like dichloromethane (B109758) and DMF with greener alternatives such as propylene (B89431) carbonate is a significant step towards more sustainable peptide and amino acid derivative synthesis. rsc.org Furthermore, the development of solvent-free reaction conditions represents an ideal green chemistry scenario. organic-chemistry.org The use of biomass-derived feedstocks for the synthesis of amino acids is also an emerging area of research with significant potential for improving the sustainability of these processes. rsc.org
Solvent-Free and Aqueous-Phase Reaction Development
The development of synthetic routes that minimize or eliminate the use of volatile and toxic organic solvents is a primary goal of green chemistry. For the synthesis of glycine derivatives like this compound, both solvent-free and aqueous-phase reactions represent significant advancements over traditional methods that often rely on solvents like dimethylformamide (DMF) or acetonitrile.
One prominent solvent-free approach involves the use of microwave irradiation to promote the N-alkylation of glycine esters. doi.org For instance, the reaction of a glycine ester precursor with a benzyl (B1604629) halide can be achieved without a solvent, often using a phase-transfer catalyst (PTC) like polyethylene (B3416737) glycol (PEG) or a quaternary ammonium (B1175870) salt to facilitate the reaction between the solid and liquid phases. doi.org Research on the synthesis of N-(diphenylmethylene) glycine alkyl esters, which are structurally related to the target compound, has shown that microwave-assisted, solvent-free conditions can lead to excellent yields in significantly reduced reaction times compared to conventional heating methods. doi.org
Aqueous-phase synthesis offers another green alternative, utilizing water as a safe, non-toxic, and inexpensive solvent. The synthesis of N-substituted glycine derivatives has been successfully demonstrated in water by reacting an appropriate amine with chloroacetic acid. acs.org This methodology can be adapted for the synthesis of this compound by reacting 2-methylbenzylamine with ethyl chloroacetate (B1199739) in an aqueous medium. These reactions are often performed at room temperature or with gentle heating, further enhancing their green credentials. acs.org
Table 1: Comparison of Reaction Conditions for N-Alkylation of Glycine Derivatives
| Method | Solvent | Catalyst | Reaction Time | Yield | Reference |
| Conventional Heating | N-Methylpyrrolidone | None | 24 hours | Low to Moderate | doi.org |
| Microwave Irradiation | Solvent-Free | PEG-400 | 20 minutes | High (up to 90%) | doi.org |
| Aqueous Synthesis | Water | None | 24 hours | Not specified | acs.org |
Catalysis for Enhanced Atom Economy and Efficiency
Catalysis plays a pivotal role in modern organic synthesis by enabling new reaction pathways, increasing reaction rates, and improving selectivity, all of which contribute to better atom economy. primescholars.comjk-sci.com Atom economy is a measure of how efficiently a chemical process converts the mass of the reactants into the desired product. primescholars.com In the context of synthesizing this compound, catalytic methods offer significant advantages over stoichiometric reactions, which often generate large amounts of waste. rsc.org
Transition metal catalysts, including those based on palladium, rhodium, iridium, and copper, have been extensively studied for the synthesis of α-aryl glycine derivatives. researchgate.netresearchgate.net These catalysts can facilitate cross-coupling reactions, such as the arylation of glycine ester enolates, or the asymmetric hydrogenation of α-imino esters to produce chiral α-aryl glycines with high enantioselectivity. researchgate.net For example, nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters has been shown to afford chiral α-aryl glycines in high yields and with excellent enantioselectivities (up to 98% ee). researchgate.net
More recently, organocatalysis has emerged as a powerful, metal-free alternative. For instance, novel catalytic systems utilizing compounds like 3,6-dichloro-1,2,4,5-tetrazine (B31795) have been developed for the synthesis of N-aryl-α-arylated glycine ester derivatives under mild, ambient conditions. rsc.orgrsc.org These reactions often proceed with broad substrate compatibility and can achieve high yields, making them an attractive option for the efficient synthesis of compounds like this compound. rsc.orgrsc.org Photocatalysis, employing either metal complexes or organic dyes, also presents a green approach, often using atmospheric oxygen as the terminal oxidant and thereby avoiding stoichiometric chemical oxidants. nih.gov
Table 2: Catalytic Approaches for the Synthesis of Glycine Derivatives
| Catalyst Type | Reaction | Key Advantages | Reference |
| Nickel | Asymmetric Hydrogenation | High yield, high enantioselectivity | researchgate.net |
| Tetrazine | C-S Bond Activation | Mild conditions, broad substrate scope | rsc.orgrsc.org |
| Mesoporous Graphitic Carbon Nitride | Photoredox Coupling | Metal-free, recyclable catalyst, green medium | nih.gov |
| Copper | N-H Insertion | Fast reaction, high yield | researchgate.net |
Mechanochemical Approaches in Glycine Derivative Synthesis
Mechanochemistry, the use of mechanical force (e.g., grinding, milling, or shearing) to induce chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based synthesis. rsc.org These reactions are often performed in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding), which significantly reduces waste. rsc.orgresearchgate.net
The α-C–H functionalization of glycine derivatives has been successfully achieved using a mechanochemical accelerated aging strategy. rsc.org This involves pre-grinding the reactants, such as a glycine ester and a nucleophile, with an additive like silica (B1680970) gel. The increased surface area and intimate contact between reactants can facilitate spontaneous oxidation and subsequent coupling under ambient conditions, without the need for continuous energy input. rsc.org This method has been shown to be scalable and exhibits high atom economy. rsc.org
Quantum-based molecular dynamics simulations have provided insights into the mechanochemical oligomerization of glycine under high pressure and shear. rsc.orgnih.gov These studies demonstrate that mechanical forces can induce the formation of C-N and C-C bonds, leading to the synthesis of larger molecules from simple amino acid precursors. rsc.orgnih.gov While direct application to the synthesis of this compound from its constituent parts via mechanochemistry is still an emerging area, the principles established in the synthesis of other glycine oligomers and derivatives suggest its feasibility. rsc.orgnih.gov The reaction of N-alkylglycines with aldehydes under high-speed vibration milling has also been shown to produce fulleropyrrolidines, indicating that C-N bond formation involving glycine derivatives is amenable to mechanochemical conditions. researchgate.net
Table 3: Overview of Mechanochemical Synthesis of Glycine Derivatives
| Mechanochemical Technique | Reactants | Key Findings | Reference |
| Accelerated Aging | Glycine esters/amides + nucleophiles | Solvent-minimal, ambient temperature, atmospheric oxidation | rsc.org |
| High-Speed Vibration Milling | Fullerenes + N-alkylglycines | Solvent-free C-N bond formation | researchgate.net |
| Rotational Diamond Anvil Cell (Simulation) | Glycine | Oligomerization through C-C and C-N bond formation under pressure and shear | rsc.orgnih.gov |
Reaction Chemistry and Transformations of Ethyl 2 Methylbenzyl Glycinate
Nucleophilic Reactions Involving the Ester Carbonyl and Amine Nitrogen
The ester and amine functionalities of ethyl (2-methylbenzyl)glycinate are prime targets for nucleophilic attack. The ester group can undergo hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis, typically carried out by heating the ester with a dilute acid like hydrochloric or sulfuric acid, is a reversible reaction that yields (2-methylbenzyl)glycine and ethanol (B145695). chemguide.co.uklibretexts.orglibretexts.org To drive the equilibrium towards the products, an excess of water is often employed. chemguide.co.uk
Basic hydrolysis, or saponification, is an irreversible reaction that involves heating the ester with a strong base such as sodium hydroxide. libretexts.org This process results in the formation of the corresponding carboxylate salt, sodium (2-methylbenzyl)glycinate, and ethanol. libretexts.org The irreversibility and ease of product separation make basic hydrolysis a commonly used method. chemguide.co.uk
The amine nitrogen of this compound can also act as a nucleophile. For instance, it can react with various electrophiles in coupling reactions. One such example is the synthesis of novel amide derivatives by reacting ethyl glycinate (B8599266) with compounds like 4-nitroaniline (B120555) and 2-amino-6-methylpyridine. granthaalayahpublication.org
Table 1: Nucleophilic Reactions of this compound
| Reaction Type | Reagents | Products | Conditions | Reference(s) |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, H₂O | (2-methylbenzyl)glycine, Ethanol | Heating under reflux | chemguide.co.uklibretexts.orglibretexts.org |
| Basic Hydrolysis (Saponification) | NaOH or KOH | Sodium (2-methylbenzyl)glycinate, Ethanol | Heating under reflux | chemguide.co.uklibretexts.org |
| Amide Formation | 4-Nitroaniline | 2-amino-N-(nitrophenyl)acetamide | Coupling reaction | granthaalayahpublication.org |
| Amide Formation | 2-Amino-6-methylpyridine | 2-amino-N-(6-methylpyridin-2-yl) acetamide | Coupling reaction | granthaalayahpublication.org |
Electrophilic Aromatic Substitution on the 2-Methylbenzyl Moiety
The 2-methylbenzyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing activator, meaning it directs incoming electrophiles to the positions ortho and para to itself on the aromatic ring. libretexts.orgchemguide.co.uk
Nitration: The nitration of a similar compound, methylbenzene (toluene), which also contains a methyl group on the benzene (B151609) ring, typically occurs with a mixture of concentrated nitric and sulfuric acids. chemguide.co.uklibretexts.org This reaction yields a mixture of 2-nitromethylbenzene and 4-nitromethylbenzene, with the 3-nitro isomer being a minor product. chemguide.co.uklibretexts.org The methyl group increases the electron density of the ring, making it more reactive towards electrophiles than benzene itself. libretexts.org Given these principles, the nitration of this compound would be expected to yield a mixture of products where the nitro group is added to the aromatic ring at the positions ortho and para to the methyl group.
Halogenation: The halogenation of methylbenzene in the presence of a catalyst like iron or aluminum chloride results in the substitution of a hydrogen atom on the aromatic ring with a halogen. libretexts.org The methyl group directs the incoming halogen to the 2- and 4-positions. libretexts.org In the absence of a catalyst and in the presence of UV light, halogenation can occur on the methyl group itself. libretexts.org Therefore, the conditions of the reaction would determine the final product of the halogenation of this compound.
Table 2: Expected Products of Electrophilic Aromatic Substitution on the 2-Methylbenzyl Moiety
| Reaction Type | Reagents | Expected Major Products | Directing Group | Reference(s) |
|---|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Ethyl (2-methyl-4-nitrobenzyl)glycinate, Ethyl (2-methyl-6-nitrobenzyl)glycinate | -CH₃ (ortho, para-directing) | chemguide.co.ukchemguide.co.uklibretexts.org |
| Bromination | Br₂, FeBr₃ | Ethyl (4-bromo-2-methylbenzyl)glycinate, Ethyl (6-bromo-2-methylbenzyl)glycinate | -CH₃ (ortho, para-directing) | libretexts.org |
Alkylation and Acylation Reactions at the Amine Nitrogen and Alpha-Carbon
The secondary amine and the alpha-carbon of this compound are both potential sites for alkylation and acylation reactions. The nitrogen atom can be alkylated or acylated to form tertiary amines or amides, respectively. For instance, N-benzylglycine ethyl ester can be synthesized by reacting benzyl (B1604629) chloride with glycine (B1666218) ethyl ester. google.com
The alpha-carbon, situated between the ester and the amine groups, possesses acidic protons that can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or acyl chlorides, leading to the formation of new carbon-carbon bonds at the alpha-position. The functionalization of the alpha-carbon of glycine derivatives is a key strategy in the synthesis of non-proteinogenic amino acids.
Cyclization Reactions and Heterocycle Formation from this compound Precursors
Ethyl glycinate and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. researchgate.net For example, ethyl glycinate hydrochloride can react with (E)-ethyl 3-aryl-2-cyanoacrylates to form polysubstituted furan-2,4-dicarboxylates. researchgate.net This reaction proceeds via a cyclization mechanism mediated by a base. researchgate.net
Similarly, precursors derived from this compound can be expected to undergo intramolecular or intermolecular cyclization reactions to form a variety of heterocyclic structures. The specific heterocycle formed would depend on the nature of the reactants and the reaction conditions.
Rearrangement Reactions and Mechanistic Studies
Rearrangement reactions can occur in molecules containing the N-benzylglycine ester scaffold. For instance, N-benzyl glycine methyl esters can undergo aza- researchgate.netrsc.org-Wittig rearrangements to produce N-aryl phenylalanine derivatives. researchgate.net Theoretical studies on the pyrolysis of a related compound, 2-methylbenzyl chloride, have investigated different mechanistic pathways, including concerted reactions and multi-step processes involving chlorine shifts. usfq.edu.ec These studies provide insights into the potential rearrangement pathways that this compound might undergo under thermal conditions.
Another well-known rearrangement is the benzilic acid rearrangement, where 1,2-diketones are converted to 2-hydroxycarboxylic acids. wiley-vch.de While not directly applicable to this compound itself, derivatives of this compound could potentially be transformed into substrates for such rearrangements.
Metal-Catalyzed Transformations Involving the Glycinate Scaffold
The glycinate scaffold is amenable to various metal-catalyzed transformations, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for cross-coupling reactions. For example, the enantioselective C-H arylation of N-aryl glycine esters with aryl boric acids can be achieved using a chiral Pd(II) catalyst. rsc.org This direct C-H oxidative cross-coupling provides a route to chiral α-amino acid derivatives. rsc.orgrsc.org Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in synthesizing C-glycosides from glycal derivatives. nih.gov The future of palladium-catalyzed reactions may involve using water-based micellar catalysis to improve sustainability. youtube.com
Other Metal-Catalyzed Reactions: Other transition metals, such as gold, can also catalyze reactions involving the glycinate scaffold. Gold catalysts have been used for the carbene insertion into aromatic C-H bonds. snnu.edu.cn Copper-catalyzed reactions of 2-methylbenzyl alcohol have also been studied, demonstrating the versatility of metal catalysis in transforming related structures. researchgate.net
Table 3: Metal-Catalyzed Transformations
| Reaction Type | Metal Catalyst | Reactants | Products | Reference(s) |
|---|---|---|---|---|
| Enantioselective C-H Arylation | Chiral Pd(II) | N-aryl glycine esters, Aryl boric acids | Chiral α-amino acid derivatives | rsc.org |
| Oxidative Cross-Coupling | Palladium | α-aminocarbonyl compounds | α-aryl α-amino ketones | rsc.org |
| Carbene Insertion | Gold | Arene, Diazo compound | C-H alkylation product | snnu.edu.cn |
Derivatives and Analogues of Ethyl 2 Methylbenzyl Glycinate
Synthesis of Variously Substituted Glycinate (B8599266) Analogues
The synthesis of analogues of Ethyl (2-methylbenzyl)glycinate involves various strategies to introduce diversity into the glycinate backbone. These methods often target the formation of the N-aryl or N-alkyl bond, or the construction of the amino acid ester itself.
One common approach is the N-alkylation or N-arylation of glycine (B1666218) esters. For instance, N-aryl glycines can be prepared by reacting anilines with ethyl chloroacetate (B1199739), followed by hydrolysis. nih.gov A one-pot procedure for creating substituted N-aryl glycines involves the intermolecular cyclization of 2-chloro-N-aryl acetamides, which then cleaves to yield the desired product. nih.gov Similarly, N-benzylglycine ethyl ester can be synthesized through the N-alkylation of glycine ethyl ester hydrochloride with benzyl (B1604629) chloride. guidechem.com The choice of solvent and base is critical in these reactions to optimize yield and minimize the formation of byproducts. guidechem.com
Three-component reactions offer a straightforward route to a range of α-amino esters. The reaction of organozinc reagents with amines and ethyl glyoxylate (B1226380), for example, allows for the synthesis of esters with either a phenylglycine or phenylalanine framework. organic-chemistry.org Another strategy involves the reductive alkylation of amines with ethyl glyoxylate hydrate, which has been used to produce compounds like ethyl N-[(2-Boc-amino)ethyl]glycinate in high yield without the need for chromatography. google.com
Catalytic systems have been developed to facilitate the synthesis of more complex analogues. A palladium(II)-catalyzed enantioselective C–H arylation of N-aryl glycine esters with aryl boric acids provides a method for producing chiral α-amino acid derivatives. rsc.org Another novel system uses a tetrazine catalyst for the synthesis of N-aryl-α-arylated glycine ester derivatives through the activation of C-S bonds under mild conditions. rsc.org
The table below summarizes various synthetic strategies for glycinate analogues.
| Synthetic Strategy | Reactants | Product Type | Key Features | Reference(s) |
| N-Alkylation | Glycine ethyl ester hydrochloride, Benzyl chloride | N-Benzylglycine ethyl ester | Cost-effective, high yield process optimized by studying temperature, reagents, and solvents. | guidechem.com |
| N-Arylation | Aniline (B41778), Ethyl chloroacetate | N-Aryl glycine | Conversion of aniline to an aryl amine with an ester tether in a polar protic medium. | nih.gov |
| One-Pot Cyclization/Cleavage | 2-Chloro-N-aryl acetamide, KOH, CuCl₂·2H₂O | Substituted N-Aryl glycines | Mild and efficient procedure proceeding through a 1,4-diarylpiperazine-2,5-dione intermediate. | nih.gov |
| Three-Component Reaction | Organozinc reagents, Amines, Ethyl glyoxylate | α-Amino esters (Phenylglycine/Phenylalanine scaffold) | Simple, concise synthesis with very good yields. | organic-chemistry.org |
| Enantioselective C-H Arylation | N-aryl glycine esters, Aryl boric acids, Chiral Pd(II)-catalyst | Chiral α-amino acid derivatives | Integrates direct C-H oxidation with asymmetric arylation, showing excellent enantioselectivity. | rsc.org |
| Reductive Alkylation | Boc-ethylenediamine, Ethyl glyoxylate hydrate | Ethyl N-[(2-Boc-amino)ethyl]glycinate | Near quantitative yield and high purity without chromatography. | google.com |
Chemical Modifications of the 2-Methylbenzyl Moiety
The 2-methylbenzyl portion of the molecule offers specific sites for chemical transformation, namely the aromatic ring and the benzylic positions (the methyl group and the CH₂ group attached to the nitrogen).
Reactions at the benzylic position are a key area of modification. The methyl group on the benzene (B151609) ring can undergo oxidation to form aldehydes or carboxylic acids using various oxidizing agents. organic-chemistry.org For example, permanganate (B83412) supported on active manganese dioxide can effectively oxidize arenes under heterogeneous conditions. organic-chemistry.org The benzylic carbon attached to the nitrogen is also reactive. Nucleophilic substitution reactions can occur at this position, often proceeding through an SN1-type mechanism due to the stabilizing effect of the benzene ring on the resulting benzylic carbocation. khanacademy.org
The aromatic ring itself can be subjected to electrophilic aromatic substitution reactions, although the directing effects of the existing substituents (the alkyl group and the glycinate-substituted methylene (B1212753) group) must be considered. Furthermore, transition metal-catalyzed reactions can achieve functionalization of the aryl C-H bonds. For instance, calcium hydride/zinc amide systems have been shown to deprotonate nonactivated arenes, leading to the formation of arylzinc reagents that can be used in further cross-coupling reactions. acs.org
The table below outlines potential modifications to the 2-methylbenzyl group.
| Modification Site | Reaction Type | Potential Reagents/Catalysts | Resulting Structure | Reference(s) |
| ortho-Methyl Group | Benzylic Oxidation | Potassium permanganate/Manganese dioxide | 2-(Glycinatomethyl)benzoic acid or aldehyde derivative | organic-chemistry.org |
| Benzylic CH₂ | Nucleophilic Substitution (SN1 type) | Various nucleophiles | Introduction of new substituents at the benzylic carbon | khanacademy.org |
| Aromatic Ring | C-H Activation/Deprotonation | Calcium hydride/Zinc amide systems | Formation of arylzinc intermediates for cross-coupling | acs.org |
| Benzylic Alcohol Formation | Hydroxymethylation | Formaldehyde, Palladium catalyst | Conversion of a corresponding arylboronic acid to a benzyl alcohol. | chemicalbook.com |
N-Substituted and C-Alpha Substituted Glycinate Derivatives
Further diversification of this compound involves substitution at the nitrogen atom (beyond the 2-methylbenzyl group, leading to tertiary amines) or at the α-carbon of the glycinate unit.
N-substituted glycine derivatives, also known as peptoids, are a significant class of peptide mimics. nih.gov Their synthesis often involves solid-phase methods, allowing for the modular construction of oligomers with a wide variety of side chains attached to the nitrogen atoms. nih.gov In solution-phase chemistry, N-alkylation can be achieved using alkyl halides, often requiring careful control of conditions to avoid over-alkylation. mdpi.com Green chemistry approaches for synthesizing N-substituted glycine derivatives have also been developed using water as a solvent. nih.govacs.org
C-alpha (Cα) substitution introduces functionality directly onto the carbon atom adjacent to the ester group, creating unnatural α-amino acids. researchgate.net Modern synthetic methods have enabled the formation of C-C bonds at this position. Electrocatalytic cross-dehydrogenative coupling provides a route to functionalize N-arylglycine esters by reacting them with C-H nucleophiles. nih.gov Visible-light-driven oxidative α-C(sp³)-H alkylation of N-arylated glycine derivatives with alkyl radical precursors is another powerful technique for creating diverse unnatural amino acids. organic-chemistry.org A modular, one-pot synthesis allows for the assembly of α,α-diaryl α-amino esters from an α-keto ester, a bismuth(V) arylating agent, and an amine. acs.org
The following table details methods for N- and Cα-substitution.
| Substitution Position | Reaction Type | Key Reagents/Methods | Product Class | Reference(s) |
| Nitrogen (N) | Solid-Phase Synthesis | Bromoacetic acid, primary amines on a solid support | N-substituted glycine oligomers (Peptoids) | nih.gov |
| Nitrogen (N) | Green Synthesis | Glycine, aliphatic aldehydes in water | Aliphatic N-substituted glycine derivatives | nih.govacs.org |
| α-Carbon (Cα) | Electrocatalytic CDC | N-arylglycine ester, C-H nucleophiles, n-Bu₄NI | Cα-functionalized N-arylglycine esters | nih.gov |
| α-Carbon (Cα) | Photoredox C-H Alkylation | N-arylated glycine derivatives, alkyl radical precursors | α-Alkyl amino acid derivatives | organic-chemistry.org |
| α-Carbon (Cα) | Modular One-Pot Synthesis | α-Keto ester, Bi(V) arylating agent, amine | α,α-Diaryl α-amino esters | acs.org |
Structure-Reactivity Relationships in this compound Derivatives
Electronic Effects: The nature of substituents on the 2-methylbenzyl ring can significantly alter the electron density throughout the molecule. Electron-donating groups (like alkoxy or additional alkyl groups) on the ring increase the electron density at the benzylic position and can enhance the nucleophilicity of the nitrogen atom. Conversely, electron-withdrawing groups (such as nitro or cyano groups) decrease the nitrogen's nucleophilicity but increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack, such as hydrolysis. nih.govnih.gov Studies on the hydrolysis of ester prodrugs have shown that electron density plays a significant role in the rate of metabolic activation by carboxylesterases. nih.gov The basicity of the molecule is primarily centered on the amino nitrogen. researchgate.net
Steric Effects: Steric hindrance around the reactive centers plays a crucial role in dictating reaction outcomes. Large or bulky substituents on the aromatic ring, particularly at the ortho-positions relative to the benzyl-nitrogen bond, can hinder the approach of reactants to the nitrogen or the ester group. nih.gov Similarly, bulky N-substituents or α-carbon substituents can impede reactions. In ester hydrolysis, for example, steric hindrance around the ester group has been shown to decrease the rate of hydrolysis. nih.gov In glycosylation chemistry, a field also governed by nucleophilic attack on an electrophilic center, both the stereochemistry and the nature of protecting groups (which impart steric and electronic effects) profoundly influence the reaction mechanism and outcome. universiteitleiden.nl
The relationship between structure and reactivity can be summarized by considering that both electronic and steric effects modulate the two primary reaction pathways: reactions involving the nitrogen as a nucleophile and reactions involving the ester as an electrophile.
| Structural Feature | Effect on Reactivity | Underlying Principle | Reference(s) |
| Electron-Donating Group on Aryl Ring | Increases N-nucleophilicity; Decreases C=O electrophilicity. | Increases electron density on the nitrogen; Reduces the partial positive charge on the carbonyl carbon. | nih.govnih.gov |
| Electron-Withdrawing Group on Aryl Ring | Decreases N-nucleophilicity; Increases C=O electrophilicity. | Decreases electron density on the nitrogen; Increases the partial positive charge on the carbonyl carbon. | nih.govnih.gov |
| Bulky Substituents (Aryl, N- or Cα-) | Hinders approach of reagents to reactive sites (N and C=O). | Increases steric strain in the transition state, raising the activation energy. | nih.govnih.gov |
| Protonation of Amine | Deactivates nitrogen as a nucleophile; Increases C=O electrophilicity. | The lone pair on nitrogen is unavailable; Inductive effect of the positive charge enhances carbonyl reactivity. | researchgate.netrsc.org |
This detailed exploration into the derivatives and analogues of this compound highlights the versatility of this chemical scaffold and the fundamental principles of organic chemistry that guide its transformation and reactivity.
Advanced Spectroscopic and Spectrometric Characterization Techniques Applied to Ethyl 2 Methylbenzyl Glycinate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of Ethyl (2-methylbenzyl)glycinate in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's proton (¹H) and carbon-¹³ (¹³C) framework can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their local electronic environments. For this compound, the spectrum is predicted to show distinct signals for the ethyl ester, the glycinate (B8599266) backbone, and the 2-methylbenzyl group. The aromatic protons of the 2-methylbenzyl group would appear as a complex multiplet in the aromatic region (typically 7.0-7.4 ppm), with their specific shifts and splitting patterns influenced by their ortho, meta, and para positions relative to the methylene (B1212753) and methyl substituents. The benzylic protons (-CH₂-Ar) and the glycinate methylene protons (-NH-CH₂-CO-) would likely appear as singlets or, if coupled to the N-H proton, as a doublet. The ethyl group would present as a quartet for the methylene protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms. Key signals would include the ester carbonyl carbon (around 172 ppm), carbons of the aromatic ring (125-140 ppm), the ethyl ester carbons (O-CH₂ at ~61 ppm and -CH₃ at ~14 ppm), the glycinate α-carbon (~50 ppm), the benzylic carbon (~55 ppm), and the methyl carbon on the benzyl (B1604629) group (~19 ppm). rsc.orgrsc.orgst-andrews.ac.uk Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.
Two-Dimensional (2D) NMR Techniques: To unambiguously assign all signals and elucidate the molecule's conformation, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, linking each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments. For example, it would show a correlation from the benzylic protons to the aromatic ring carbons and the glycinate α-carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution, such as the relative orientation of the benzyl group and the ester.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents predicted values based on known data for similar structural motifs like glycine (B1666218) ethyl ester and 2-methylbenzyl derivatives. chemicalbook.comchemicalbook.comchemicalbook.com
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Ester -CH₂- | ~4.2 | Quartet (q) | ~61 |
| Ester -CH₃ | ~1.3 | Triplet (t) | ~14 |
| Glycinate α-CH₂ | ~3.4 | Singlet (s) | ~50 |
| N-H | Variable | Broad Singlet (br s) | - |
| Benzyl -CH₂- | ~3.8 | Singlet (s) | ~55 |
| Benzyl -CH₃ | ~2.3 | Singlet (s) | ~19 |
| Aromatic C-H | ~7.0 - 7.4 | Multiplet (m) | ~125 - 130 |
| Aromatic Quaternary C | - | - | ~135 - 138 |
| Ester C=O | - | - | ~172 |
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Composition
Advanced mass spectrometry (MS) techniques are employed to determine the exact molecular weight and elemental formula of this compound and to map its fragmentation pathways under ionization.
High-Resolution Mass Spectrometry (HRMS): Using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Time-of-Flight, TOF, or Orbitrap), the exact mass of the molecular ion can be measured with high precision. This allows for the unambiguous determination of the elemental formula (C₁₂H₁₇NO₂).
Tandem Mass Spectrometry (MS/MS): To understand the molecule's structure, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the original structure. The fragmentation of this compound is expected to follow predictable pathways based on its functional groups: rsc.orgchemguide.co.uklibretexts.orgmiamioh.edu
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, which could lead to the loss of the carboxymethyl ethyl ester group.
Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen is susceptible to cleavage, leading to the formation of a stable 2-methylbenzyl cation (m/z 105) or the corresponding tropylium (B1234903) ion through rearrangement, which is a very common and prominent peak in the mass spectra of benzyl compounds.
Ester Fragmentation: Esters typically fragment via cleavage of the bond next to the carbonyl group. This can result in the loss of the ethoxy radical (-•OCH₂CH₃, a loss of 45 Da) to form an acylium ion, or the loss of the entire ethoxycarbonyl group (-•COOCH₂CH₃, a loss of 73 Da).
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 191 | [M]⁺ | Molecular Ion |
| 146 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical from the ester |
| 118 | [M - COOCH₂CH₃]⁺ | Loss of ethoxycarbonyl radical |
| 105 | [C₈H₉]⁺ | 2-methylbenzyl cation from benzylic cleavage |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl cation) |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.orghmdb.ca They are excellent for identifying the functional groups present in this compound.
Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational transitions. Key expected absorption bands for this compound include: researchgate.netscholarsresearchlibrary.com
N-H Stretch: A moderate band around 3300-3400 cm⁻¹ for the secondary amine.
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from ethyl, methylene, and methyl groups) appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically found around 1735-1750 cm⁻¹.
C=C Stretches: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong band for the ester C-O bond is expected in the 1150-1250 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman would be effective for observing the symmetric aromatic ring breathing modes and the C-C backbone vibrations, which might be weak in the IR spectrum. ismar.org The combination of IR and Raman provides a more complete vibrational profile of the molecule. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| N-H Stretch | 3300 - 3400 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=O Ester Stretch | 1735 - 1750 | IR (Strong) |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-N Stretch | 1200 - 1350 | IR |
| C-O Ester Stretch | 1150 - 1250 | IR (Strong) |
X-Ray Crystallography for Solid-State Structural Determination and Stereochemistry
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise determination of the molecule's three-dimensional structure in the solid state, provided a suitable single crystal can be grown. This technique would yield exact bond lengths, bond angles, and torsional angles, defining the molecule's conformation. researchgate.netresearchgate.net
For this compound, a crystallographic study would reveal:
Molecular Conformation: The precise orientation of the 2-methylbenzyl group relative to the glycinate backbone.
Bond Parameters: Exact measurements of all bond lengths and angles, which can be compared to theoretical models and data from similar known structures.
Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, revealing any hydrogen bonds (e.g., involving the N-H group and an ester carbonyl oxygen of a neighboring molecule) or π-π stacking interactions between the aromatic rings. These forces govern the macroscopic properties of the solid material.
Table 4: Typical Bond Lengths and Angles Expected from X-Ray Analysis of this compound Values are based on standard bond lengths and angles from crystallographic databases for similar functional groups. researchgate.net
| Bond/Angle | Type | Expected Value |
| C=O | Ester Carbonyl Bond Length | ~1.21 Å |
| C-O | Ester Single Bond Length | ~1.34 Å |
| C-N | Amine Bond Length | ~1.47 Å |
| C-C | Aromatic Bond Length | ~1.39 Å |
| O=C-O | Ester Angle | ~125° |
| C-N-C | Amine Angle | ~112° |
| C-C-C | Aromatic Ring Angle | ~120° |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Chiral Analogues
This compound itself is achiral. However, if a stereocenter is introduced, for example, by replacing one of the α-hydrogens of the glycine moiety with an alkyl group, the resulting analogue becomes chiral. The stereochemistry of such chiral analogues can be investigated using chiroptical techniques.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores (light-absorbing groups), such as the aromatic ring and the ester carbonyl group. The sign and magnitude of the Cotton effects in the CD spectrum can be used to assign the absolute configuration (R or S) of the stereocenter, often by comparing the experimental spectrum to one predicted by time-dependent density functional theory (TD-DFT) calculations. rsc.org
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides complementary information to CD and can also be used to determine the absolute configuration of chiral molecules. The presence of chromophores near the chiral center will give rise to characteristic ORD curves.
The application of these techniques would be crucial for the stereochemical control and characterization of any chiral synthesis involving derivatives of this compound.
Computational Chemistry and Theoretical Studies on Ethyl 2 Methylbenzyl Glycinate
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Electronic Structure and Molecular Orbitals: The electronic structure of Ethyl (2-methylbenzyl)glycinate is characterized by the interplay of its constituent functional groups: the ethyl ester, the secondary amine, and the 2-methylbenzyl group. DFT calculations can map the electron density, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For N-substituted glycine (B1666218) derivatives, the HOMO is often localized on the nitrogen atom and the adjacent aromatic ring (if present), while the LUMO is typically distributed over the carbonyl group of the ester. The presence of the 2-methylbenzyl group would influence the electron density and orbital energies through inductive and steric effects.
Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These include:
Mulliken Atomic Charges: These provide an estimation of the partial charge on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. Red regions (negative potential) indicate areas prone to electrophilic attack, while blue regions (positive potential) are susceptible to nucleophilic attack.
A study on N-substituted glycine derivatives revealed that the electronegativity and, consequently, the ability to act as a bidentate ligand, can be tuned by the nature of the N-substituent. nih.gov
Illustrative Data for a Related N-Aryl Glycine Derivative: While specific data for this compound is not available, the following table presents typical quantum chemical parameters that would be calculated, using data for a generic N-aryl glycine ester as a reference.
| Computational Parameter | Typical Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~2.5 D | Measures overall polarity of the molecule |
These values are for illustrative purposes and would need to be specifically calculated for this compound.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motions and conformational changes.
Intermolecular Interactions: MD simulations are also used to model how this compound interacts with other molecules, such as solvent molecules or other components in a mixture. These simulations can quantify intermolecular forces like hydrogen bonds (e.g., involving the N-H group and the ester carbonyl), van der Waals interactions, and π-π stacking (involving the benzyl (B1604629) ring). Understanding these interactions is key to predicting solubility, aggregation behavior, and the formation of larger assemblies. For instance, simulations can reveal how water molecules might arrange around the molecule, solvating its polar and non-polar regions.
Reaction Pathway Modeling, Transition State Analysis, and Mechanistic Validation
Computational chemistry provides the tools to model the entire course of a chemical reaction, offering insights that are often difficult to obtain experimentally.
Reaction Pathway Modeling: For the synthesis of this compound, a likely route is the N-alkylation of ethyl glycinate (B8599266) with 2-methylbenzyl chloride or bromide. Theoretical modeling can map the potential energy surface for this reaction. This involves calculating the energy of the system as the reactants approach and transform into products. The minimum energy path on this surface represents the most probable reaction pathway.
Transition State Analysis: Along the reaction pathway, the point of maximum energy is the transition state (TS). Locating the TS is a primary goal of reaction modeling. The structure of the TS reveals the geometry of the molecules at the moment of bond breaking and forming. The energy of the TS relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate. For the N-alkylation of a glycine ester, the TS would likely involve the partial formation of the new N-C bond and the partial breaking of the C-halogen bond. Computational studies on related N-alkylation reactions of amino acid esters have been performed to understand and optimize reaction conditions. nih.govmonash.edu
Mechanistic Validation: Theoretical calculations can be used to compare different possible reaction mechanisms. For example, does the N-alkylation proceed via a direct SN2 displacement, or are other pathways involved? By calculating the activation energies for each proposed mechanism, the most energetically favorable pathway can be identified. This computational validation is a powerful complement to experimental kinetic studies. For instance, a plausible mechanism for the electrocatalytic functionalization of N-arylglycine esters has been outlined based on control experiments and theoretical considerations, involving the formation of an N-iodo intermediate followed by elimination and nucleophilic addition. nih.gov
Prediction of Spectroscopic Parameters Using Density Functional Theory (DFT) Methods
DFT has become a standard tool for the prediction of various spectroscopic properties, which can be used to confirm the structure of a synthesized compound.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. The calculation provides theoretical chemical shifts for each nucleus in the molecule. These can be compared with experimental spectra to aid in signal assignment and structural verification. The accuracy of these predictions is often high enough to distinguish between different isomers. For N-substituted glycine derivatives, DFT has been used to characterize the compounds and correlate their calculated properties with experimental data. nih.gov
Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an IR spectrum. Each calculated vibrational mode can be animated to visualize the atomic motions involved (e.g., stretching, bending, rocking). This aids in the assignment of experimental IR bands to specific functional groups, such as the C=O stretch of the ester, the N-H bend, and the C-H stretches of the alkyl and aromatic groups. In studies of N-alkylated glycine derivatives, IR spectroscopy, complemented by theoretical calculations, has been used to characterize their solid-state structures. mdpi.com
Illustrative Comparison of Predicted and Experimental Spectroscopic Data: The table below shows a hypothetical comparison for a key functional group in a molecule like this compound.
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value (Typical) |
| ¹³C NMR (C=O) | ~171 ppm | ~170-172 ppm |
| ¹H NMR (N-H) | ~2.0-3.0 ppm (variable) | ~2.0-3.0 ppm (variable) |
| IR Freq. (C=O stretch) | ~1730 cm⁻¹ | ~1735 cm⁻¹ |
These values are illustrative. Actual values depend on the specific computational method, basis set, and experimental conditions (e.g., solvent).
Ligand-Receptor Interactions Modeling in Non-Biological Systems (e.g., Catalyst Binding Sites, Supramolecular Assemblies)
While often associated with drug design, molecular modeling is also extensively used to study interactions in non-biological contexts.
Catalyst Binding Sites: The synthesis of this compound may involve catalysis, for example, in the N-alkylation step. nih.gov Molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model how the substrate (e.g., ethyl glycinate) and the alkylating agent bind to the active site of a catalyst. These models can help explain the catalyst's selectivity and efficiency and can guide the design of new, improved catalysts. The calculations can reveal key interactions, such as coordination of the ester or amine group to a metal center in the catalyst.
Supramolecular Assemblies: this compound has functional groups capable of forming non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can lead to the formation of ordered, self-assembled structures known as supramolecular assemblies. For example, research on N-benzyl derivatives has shown their ability to form supramolecular gels. nih.govmdpi.com Theoretical modeling can be used to predict how individual molecules of this compound might arrange themselves in the solid state or in solution to form dimers, chains, or more complex networks. nih.govmdpi.com These studies can elucidate the driving forces for self-assembly, such as the interplay between hydrogen bonding involving the N-H and C=O groups and π-stacking of the benzyl rings.
Applications of Ethyl 2 Methylbenzyl Glycinate in Non Biological Systems
Role as a Synthetic Intermediate in Fine Chemical Production
The chemical architecture of Ethyl (2-methylbenzyl)glycinate makes it a useful building block for the synthesis of more complex molecules, particularly in the realm of fine chemicals and pharmaceuticals. The secondary amine and the ester group provide two reactive sites for a variety of chemical transformations.
One notable application is in the synthesis of pharmaceutical intermediates. For instance, a stereoisomer of the compound, R-(+)-N-(α-methylbenzyl) glycine (B1666218) ethyl ester, serves as a key intermediate in the preparation of etomidate, a short-acting intravenous anesthetic. google.com The synthesis involves the reaction of R-(+)-α-methylbenzylamine with ethyl chloroacetate (B1199739), demonstrating the utility of the core glycine ester structure in building more complex, biologically active molecules. google.com The process highlights the importance of controlling stereochemistry, which is crucial for the efficacy of many pharmaceutical compounds. google.com
The reactivity of the N-substituted glycine ester allows for its incorporation into a variety of molecular scaffolds. For example, N-substituted arylglycine esters can undergo cascade reactions, such as Michael additions and lactonizations, to form complex heterocyclic structures like 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. researchgate.net These types of reactions demonstrate the potential of this compound and its analogs to serve as precursors to a wide range of fine chemicals with potential applications in medicinal chemistry and materials science.
Applications in Materials Science
The ability of this compound and related N-substituted glycine derivatives to participate in polymerization and self-assembly processes has led to their exploration in materials science.
Polymer Synthesis: N-substituted glycine oligomers, also known as peptoids, are a class of synthetic polymers that mimic the structure of peptides. nih.gov These materials are of interest due to their potential for creating diverse molecular structures with controlled properties. nih.gov The synthesis of peptoids often involves the use of N-substituted glycine monomers, and the specific side chain, such as the 2-methylbenzyl group, can influence the resulting polymer's structure and function. nih.gov N-aryl glycine-based compounds have also been investigated as initiators for various types of polymerization reactions, including thermal and light-induced processes, which is crucial for fabricating high-performance polymer materials.
Supramolecular Assemblies and Gelling Agents: The self-assembly of molecules into well-defined, non-covalently linked structures is a cornerstone of supramolecular chemistry. N-methylated glycine derivatives have been shown to form supramolecular assemblies, such as fibrillar structures, microtubules, and vesicles, depending on the molecular structure and the pH of the environment. rsc.org These assemblies have potential applications in drug delivery and tissue regeneration. rsc.org The study of amphiphilic peptides has shown that glycine substitution can significantly impact the mechanical properties of hydrogels, in some cases enhancing their stiffness. researchgate.net This suggests that the incorporation of specific N-substituted glycines, like this compound, could be a strategy for tuning the properties of self-assembling materials and gelling agents.
Precursor for Ligands in Asymmetric Catalysis and Coordination Chemistry
The development of chiral ligands is of paramount importance in asymmetric catalysis, a field focused on the synthesis of single-enantiomer compounds, which is critical in the pharmaceutical industry. The structure of this compound, with its potential for chirality and its nitrogen and oxygen donor atoms, makes it an attractive precursor for the synthesis of new ligands.
Asymmetric Catalysis: Chiral ligands modify the behavior of metal catalysts to favor the formation of one enantiomer of a product over the other. nih.govscbt.commdpi.com While many successful ligands are C2-symmetric, there is growing interest in non-symmetrical ligands, such as P,N-ligands, which have shown superior performance in certain reactions. nih.gov N-substituted glycine derivatives can be modified to incorporate phosphine (B1218219) or other coordinating groups, transforming them into chiral ligands for transition metal-catalyzed reactions. nih.govmdpi.com The 2-methylbenzyl group can play a crucial role in creating the necessary steric environment around the metal center to induce high enantioselectivity.
Coordination Chemistry: The nitrogen and oxygen atoms of this compound can coordinate with metal ions, forming coordination complexes. The study of such complexes is fundamental to understanding their potential catalytic activity and their behavior in biological and material systems. The coordination of metal ions to amino acid derivatives can lead to the formation of well-defined structures with specific geometries. nih.gov Theoretical studies on N-substituted glycine derivatives have shown that the nature of the substituent can influence the electronic properties and the ability of the molecule to act as a bidentate ligand for metal centers. acs.org
Development of Chemical Probes and Sensors for Analytical Chemistry
The detection and quantification of specific chemical species is a critical task in many scientific disciplines. Chemical probes and sensors are molecules designed to signal the presence of a target analyte, often through a change in fluorescence or other spectroscopic properties.
Chemical Probes and Sensors: N-substituted glycine derivatives are being explored as components of chemical sensors. mdpi.comnih.govmdpi.comnih.gov The development of fluorescent probes for detecting ions and small molecules is an active area of research. mdpi.comnih.gov For instance, the fluorescence properties of green fluorescent protein (GFP) can be modulated by the insertion of glycine residues, indicating that the glycine backbone can influence the photophysical properties of a system. nih.gov This principle can be applied to the design of synthetic fluorescent probes. By attaching a fluorophore to a molecule like this compound, it may be possible to create a sensor where the binding of a target analyte to the glycine derivative modulates the fluorescence signal. researchgate.net The design of such probes often relies on mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), which can be switched on or off by the binding event. nih.gov
The versatility of the N-substituted glycine scaffold allows for the introduction of various functional groups, enabling the tuning of the probe's selectivity and sensitivity for different target analytes. acs.org
Future Research Directions and Emerging Trends
Novel Synthetic Strategies for Enhanced Efficiency and Selectivity of Substituted Glycinates
The synthesis of α-amino esters, the class to which Ethyl (2-methylbenzyl)glycinate belongs, is a cornerstone of research due to their role as precursors to noncanonical amino acids used in therapeutics and chemical biology. nih.govacs.org Future work is centered on creating more efficient and selective synthetic routes.
One of the most promising frontiers is biocatalysis . Recently, researchers have developed protoglobin nitrene transferases that can catalyze the enantioselective intermolecular amination of α-C–H bonds in carboxylic acid esters. nih.gov This method offers a direct route to producing chiral α-amino esters from abundant and inexpensive starting materials. nih.govacs.org The evolution of these enzymes through directed evolution has already shown success in enhancing activity for a range of substrates. nih.gov
Phase-transfer catalysis (PTC) remains a powerful and widely used method for the enantioselective synthesis of α-amino acid derivatives from achiral Schiff base esters. scilit.comacs.orgorganic-chemistry.org Future trends in this area involve the use of novel chiral catalysts, such as those derived from Cinchona alkaloids, to improve enantioselectivity. acs.orgresearchgate.net Furthermore, the adaptation of PTC to continuous flow systems is a significant emerging trend. nih.gov Flow chemistry offers safer operating conditions and higher efficiency compared to traditional batch processing, and has shown high enantioselectivity (up to 93% ee) in the synthesis of quaternary amino esters. nih.gov
Another key area is the development of more sustainable alkylation methods. Traditional N-alkylation often relies on alkyl halides, which suffer from poor atom economy. nih.gov A greener alternative is the direct N-alkylation using alcohols , catalyzed by ruthenium or iron complexes. nih.govnih.gov This "borrowing hydrogen" strategy produces water as the only byproduct and has been shown to work for a variety of α-amino acids with good to excellent yields and retention of stereochemistry. nih.gov
| Synthetic Strategy | Catalyst/System | Key Advantages | Relevant Findings |
| Biocatalytic C-H Amination | Evolved protoglobin nitrene transferases | High enantioselectivity; Uses inexpensive starting materials; Operates at ambient conditions. nih.govnih.gov | Enables direct synthesis of unprotected chiral α-amino esters. acs.orgnih.gov |
| Phase-Transfer Catalysis (PTC) | Chiral Cinchona alkaloid derivatives (e.g., Maruoka catalyst) | Well-established; High enantioselectivity; Adaptable to continuous flow. acs.orgnih.gov | Achieved up to 90% ee for benzylation of alanine (B10760859) Schiff base ester in batch and 93% ee in flow. nih.gov |
| Direct N-Alkylation with Alcohols | Ruthenium-based homogeneous catalysts | High atom economy (water is the only byproduct); Uses abundant alcohols; Good retention of stereochemistry. nih.govnih.gov | Selective mono- or di-N-alkylation of natural amino acid esters and amides achieved. nih.gov |
| Palladium-Catalyzed Allylic Alkylation | Palladium complexes with titanium chelated enolates | High stereoselectivity; Tolerates a wide variety of functional groups. core.ac.uk | Allows for selective access to both diastereomers by altering reaction conditions. core.ac.uk |
Exploration of Underutilized Reaction Pathways and Complex Transformations
Future research will increasingly focus on harnessing reaction pathways that are currently considered underdeveloped for the synthesis and modification of glycinate (B8599266) esters. The goal is to move beyond simple alkylations to more complex molecular architectures.
The nitrene-mediated amination of the protic α-C-H bonds in carboxylic acid esters is a prime example of an underutilized pathway. nih.govnih.gov This reaction is challenging because electrophilic metal-nitrenoids typically react preferentially with other C-H bonds. acs.org The development of biocatalysts that overcome this selectivity issue opens the door to new transformations and the synthesis of novel this compound analogues. nih.gov
Similarly, the catalytic borrowing hydrogen strategy for N-alkylation of natural amino acid esters has been described as "largely unaddressed". nih.gov Expanding the scope of this methodology to include a wider range of alcohols and amino esters, including those with complex side chains like this compound, is a key research direction. This could enable the modular synthesis of derivatives by introducing functional groups through the alcohol partner. nih.gov
Researchers are also exploring complex cascade reactions. For instance, asymmetric organocatalytic cascade reactions can be used to construct complex chiral molecules in a single step. researchgate.net Applying these strategies to this compound could lead to the efficient synthesis of highly functionalized, polycyclic, or stereochemically rich derivatives. The design of bifunctional catalysts, such as chiral pyridoxals that enable cooperative catalysis, is crucial for achieving such complex transformations with high selectivity. acs.org
Integration into Advanced Functional Materials and Nanotechnology
N-alkylated amino acids are valuable building blocks for creating advanced materials due to their unique structural and functional properties. mdpi.com The incorporation of this compound and its analogues into polymers and other materials is an emerging area of research.
These compounds are seen as valuable components for biodegradable polymers . mdpi.com The specific structure of this compound, with its aromatic ring and ethyl ester group, can be used to tune the physical properties (e.g., hydrophobicity, thermal stability, mechanical strength) of the resulting polymers.
Furthermore, the inclusion of N-alkylated amino acids like this compound into peptides is known to have a significant impact on the bioactive conformation of the peptide. mdpi.com This property is critical for the design of peptidomimetics and other functional biomaterials where inducing specific secondary structures (e.g., turns or helices) is desired to enhance biological activity, stability, or binding selectivity. nih.gov Future research will likely explore how the 2-methylbenzyl group specifically influences peptide folding and how this can be exploited in the development of new therapeutics or diagnostic agents. These new compounds may also serve as starting materials for the synthesis of novel metal-organic frameworks (MOFs). mdpi.com
Development of High-Throughput Screening Methodologies for Chemical Reactivity and Discovery
To accelerate the discovery of new reactions and optimize synthetic conditions, high-throughput methodologies are becoming indispensable. sptlabtech.com The development of high-throughput screening (HTS) and high-throughput experimentation (HTE) platforms is a key trend that will significantly impact research on this compound.
Recent breakthroughs include the development of specific HTS assays to evaluate the activity and enantioselectivity of enzymes for α-amino ester synthesis. nih.govnih.gov These assays allow researchers to rapidly screen vast libraries of enzyme mutants to identify catalysts with desired properties. nih.gov This approach is directly applicable to finding optimal biocatalysts for the synthesis of this compound.
Another powerful approach is "direct-to-biology" high-throughput chemistry (D2B-HTC) . semanticscholar.org This platform combines the rapid, automated synthesis of compound libraries in microplate format with immediate biological or chemical screening. semanticscholar.orgnih.gov This strategy enables rapid design-make-test-analyze cycles, allowing for swift optimization of reaction conditions or the discovery of new reactivity for this compound and its derivatives. semanticscholar.orgnih.gov The use of acoustic dispensing technology allows for synthesis on a nanomole scale, which is cost-effective, reduces waste, and accelerates the discovery process. nih.gov
| HTS Methodology | Application | Key Benefit |
| Enzyme Activity/Selectivity Assays | Screening mutant enzyme libraries for biocatalytic synthesis of α-amino esters. nih.gov | Rapid identification of highly active and enantioselective biocatalysts. acs.orgnih.gov |
| Direct-to-Biology (D2B-HTC) | On-the-fly synthesis and screening of compound libraries for reactivity or biological activity. semanticscholar.org | Accelerates iterative design-make-test cycles and reduces resource investment. semanticscholar.org |
| Automated uHTE | Optimization of reaction conditions and exploration of chemical space at the nanomolar scale. sptlabtech.com | Increases data points generated, reduces material consumption, and enhances efficiency. sptlabtech.com |
Computational Design and Prediction of Novel this compound Analogues with Tuned Properties
Computational chemistry is revolutionizing how new molecules are designed and how reactions are planned. csmres.co.uk Quantum chemical calculations and machine learning models are increasingly used to predict reaction outcomes, including regio- and site-selectivity, with high accuracy. rsc.orgrsc.org
For this compound, computational design can be used to predict novel analogues with specifically tuned properties. By modeling the interaction of different analogues with a biological target, for example, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. nih.gov This approach was successfully used to optimize a series of diimidazole derivatives, leading to a potent inhibitor. nih.gov
Machine learning models, trained on large reaction databases, can predict the products of unknown reactions and even suggest retrosynthetic pathways for complex targets. csmres.co.uknih.gov These tools can help chemists devise more efficient routes to novel this compound derivatives. The combination of AI/ML models with high-throughput experimentation creates a powerful feedback loop: virtual screening prioritizes candidates, which are then synthesized and tested via HTE, and the experimental data is then used to refine the computational models. sptlabtech.com This iterative process accelerates the exploration of chemical space and the discovery of molecules with desired functions, such as enhanced potency as GlyT1 inhibitors or specific physical properties for materials science applications. nih.gov
Q & A
Q. What are the common synthesis routes for Ethyl (2-methylbenzyl)glycinate, and how can purity be optimized?
- Methodological Answer : this compound can be synthesized via reductive alkylation or nucleophilic substitution. For example, refluxing benzoylacetone with ethyl glycinate hydrochloride in dimethylformamide (DMF) yields the compound, though the reaction efficiency (~30%) suggests optimization is needed (e.g., solvent choice, stoichiometric ratios) . Purity can be enhanced using column chromatography or recrystallization from hexane, as demonstrated in crystallization protocols . Comparative studies highlight the importance of protecting groups (e.g., Boc) to minimize side reactions during glycinate derivatization .
Q. Which analytical methods are suitable for characterizing this compound?
- Methodological Answer : Reverse-phase HPLC using columns like Newcrom R1 with a mobile phase of acetonitrile/water/phosphoric acid (or formic acid for MS compatibility) is effective for separation and quantification . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural elucidation. For example, H NMR can resolve the ethyl ester proton signals (δ ~1.2–1.4 ppm) and aromatic protons from the 2-methylbenzyl group (δ ~7.0–7.3 ppm) . LogP values (~1.32) can be experimentally determined via shake-flask methods to assess hydrophobicity .
Q. What structural features of this compound influence its reactivity?
- Methodological Answer : The ethyl ester group enhances solubility in organic solvents, while the 2-methylbenzyl moiety increases steric hindrance, affecting nucleophilic attack at the glycine nitrogen. Comparative studies with analogs (e.g., ethyl N-(diphenylmethylene)glycinate) show that bulky substituents reduce hydrolysis rates but may hinder biological activity . The glycine backbone allows for peptide coupling reactions, making it a versatile intermediate in drug design .
Advanced Research Questions
Q. How do electron-withdrawing substituents influence the photophysical properties of this compound derivatives?
- Methodological Answer : Substituents like nitro (-NO) amplify resonance-assisted hydrogen bonding (RAHB), shifting equilibrium between enol and keto tautomers. UV-vis spectroscopy in ethanol reveals that electron-withdrawing groups stabilize the cis-keto form, altering absorption maxima and enabling fluorescence (e.g., emission at 450–500 nm) . Computational methods like ETS-NOCV (Energy Decomposition Analysis) and EDDB (Electron Density Difference Bifurcation) quantify electron redistribution in RAHB, linking substituent effects to photostability .
Q. How can computational methods resolve data contradictions in the isomeric composition of this compound under varying conditions?
- Methodological Answer : Conflicting reports on isomeric dominance (enol vs. keto) can be addressed using temperature-dependent NMR and X-ray crystallography. For example, RAHB strength varies with solvent polarity: nonpolar solvents favor enol forms, while polar solvents stabilize keto tautomers . Density Functional Theory (DFT) calculations predict thermodynamic stability of isomers, reconciling discrepancies between solid-state (X-ray) and solution-phase (NMR) data .
Q. What strategies improve the stability of this compound in biological assays?
- Methodological Answer : Stability can be enhanced by modifying the ester group (e.g., replacing ethyl with methyl) or introducing protective groups (e.g., Boc) to slow hydrolysis . Osmoprotectants like DL-α-tocopheryl derivatives reduce degradation in aqueous environments, as shown in skin model studies . Accelerated stability testing under oxidative (HO) and thermal stress (40–60°C) identifies degradation pathways, guiding formulation adjustments .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
